
1-(2,3,4-Trifluorobenzoyl)azetidin-3-amine
描述
1-(2,3,4-Trifluorobenzoyl)azetidin-3-amine is a synthetic compound with the chemical formula C10H9F3N2O and a molecular weight of 230.19 g/mol . This compound is characterized by the presence of a trifluorobenzoyl group attached to an azetidin-3-amine moiety. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis.
准备方法
The synthesis of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-amine typically involves the reaction of 2,3,4-trifluorobenzoyl chloride with azetidin-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the general principles of organic synthesis and purification would apply to its large-scale production.
化学反应分析
1-(2,3,4-Trifluorobenzoyl)azetidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The trifluorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
1-(2,3,4-Trifluorobenzoyl)azetidin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use this compound to study its biological activity and potential therapeutic effects, including its interactions with biological targets.
Industrial Applications:
作用机制
The mechanism of action of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-amine is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The trifluorobenzoyl group may enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The azetidin-3-amine moiety may also play a role in the compound’s biological effects by interacting with nucleophilic sites in proteins or other biomolecules .
相似化合物的比较
1-(2,3,4-Trifluorobenzoyl)azetidin-3-amine can be compared with other similar compounds, such as:
1-(2,3,4-Trifluorobenzoyl)azetidin-2-amine: This compound has a similar structure but differs in the position of the amine group on the azetidine ring.
1-(2,3,4-Trifluorobenzoyl)pyrrolidin-3-amine: This compound features a pyrrolidine ring instead of an azetidine ring, which may result in different chemical and biological properties.
1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol:
The uniqueness of this compound lies in its specific combination of the trifluorobenzoyl and azetidin-3-amine moieties, which confer distinct chemical and biological properties.
属性
IUPAC Name |
(3-aminoazetidin-1-yl)-(2,3,4-trifluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O/c11-7-2-1-6(8(12)9(7)13)10(16)15-3-5(14)4-15/h1-2,5H,3-4,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIMMUSKGLARNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C(=C(C=C2)F)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1470498.png)
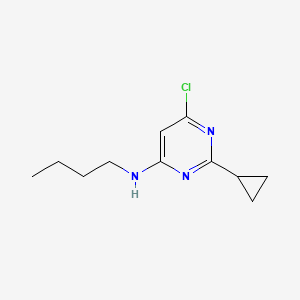
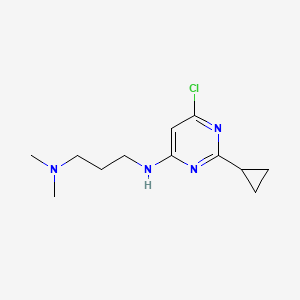
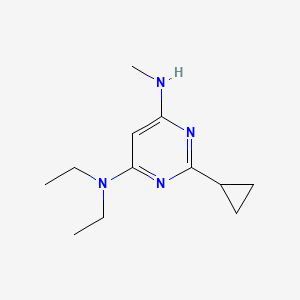

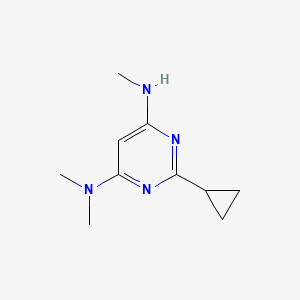
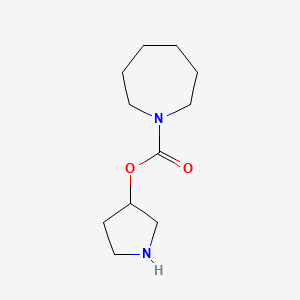




![2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1470517.png)
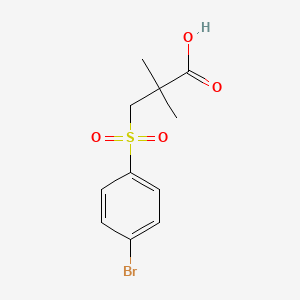
![Methyl 3-[(cyclopentylmethyl)amino]-2,2-dimethylpropanoate](/img/structure/B1470519.png)
